tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate
Description
tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is a spirocyclic compound characterized by a 5-azaspiro[2.5]octane core, a tert-butyl carboxylate protecting group at the 5-position, and a hydroxymethyl substituent at the 8-position. The spiro[2.5]octane system introduces molecular rigidity, while the hydroxymethyl group enhances hydrophilicity compared to non-polar analogs.
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-4-10(8-15)13(9-14)5-6-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
MGZKBGICXWJORA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2(C1)CC2)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds through the following key steps:
- Formation of the spirocyclic ring system via cyclization or ring-closing reactions.
- Introduction of the hydroxymethyl group at the 8-position.
- Protection and deprotection steps involving tert-butyl ester groups to stabilize the carboxylate functionality.
Representative Synthetic Procedure
A typical synthetic route involves:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of intermediate spirocyclic amine | Reaction of piperidine derivative with cyclopropane precursor under basic conditions | Spirocyclic amine intermediate |
| 2 | Hydroxymethylation | Introduction of hydroxymethyl group via nucleophilic substitution or reduction | Hydroxymethyl-substituted spirocycle |
| 3 | Esterification | Protection of carboxylic acid as tert-butyl ester using Boc anhydride or tert-butyl chloroformate | tert-Butyl ester formation |
| 4 | Purification | Chromatography or crystallization | Pure tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate |
Specific Example from Literature
According to Vulcanchem (2024), the synthesis can be enhanced by refluxing or microwave-assisted synthesis to improve reaction rates and yields. The reflux method involves heating the reaction mixture under controlled conditions to drive the cyclization and functionalization steps efficiently.
While direct industrial-scale methods for this compound are limited, analogous spirocyclic compounds have been synthesized via multi-step routes involving:
- Stevens oxidation
- Horner-Wadsworth-Emmons reaction
- Michael addition
- Reduction with lithium aluminum hydride
- Dehydration and ring-closing cyclization
- Hydrogenation and Boc protection
This six-step sequence, exemplified in the synthesis of tert-butyl-5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, achieves overall yields up to 20% and is amenable to scale-up due to straightforward reaction conditions and minimal purification steps.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Stevens oxidation | Oxalyl chloride, DMSO, CH2Cl2, -78 °C | Generates aldehyde intermediate |
| 2 | Horner-Wadsworth-Emmons | Sodium hydride, THF, room temp | Forms α,β-unsaturated ester |
| 3 | Michael addition | Sodium hydride, THF, 16 h, room temp | Adds nucleophile to unsaturated ester |
| 4 | Reduction | LiAlH4, THF, 16 h, 20 °C | Reduces ester to alcohol |
| 5 | Dehydration and cyclization | Sodium hydride, THF, 16 h, 25 °C | Forms spirocyclic ring |
| 6 | Hydrogenation and Boc protection | Pd(OH)2, MeOH, 50 psi H2, 45 °C, 3 h | Removes protecting groups and installs Boc |
This method highlights the utility of lithium aluminum hydride for reduction and sodium hydride for base-promoted cyclization, which are likely applicable to the target compound's synthesis.
- Purification is typically achieved by column chromatography using hexane/ethyl acetate mixtures.
- Structural confirmation is performed by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and gas chromatography-mass spectrometry (GC-MS).
- Yields for intermediate steps range from 60% to over 90%, depending on reaction optimization.
- Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining or improving yields compared to conventional reflux methods.
- The hydroxymethyl group can be further functionalized or oxidized to carboxylic acids using oxidizing agents like potassium permanganate, expanding the compound's synthetic utility.
- Continuous flow reactors are suggested for industrial scale-up to improve reaction control and throughput.
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reflux Synthesis | Piperidine derivatives, cyclopropane precursors, Boc anhydride | Heating under reflux, several hours | Well-established, scalable | Longer reaction times |
| Microwave-Assisted Synthesis | Same as reflux | Microwave irradiation, shorter times | Faster reactions, potentially higher yields | Requires specialized equipment |
| Multi-Step Synthesis (6 steps) | Oxalyl chloride, DMSO, NaH, LiAlH4, Pd(OH)2 | Low temp to mild heating, hydrogenation | High purity, good yields, industrially viable | More complex, multiple steps |
The preparation of this compound involves sophisticated organic synthesis techniques combining ring formation, functional group transformations, and protection strategies. Current methods leverage classical reflux and modern microwave-assisted approaches, with multi-step sequences adapted from related spirocyclic compounds providing a blueprint for industrial synthesis. Optimization of reaction conditions and purification protocols continues to enhance yield and scalability, supporting the compound's potential in pharmaceutical and chemical research applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions used.
Scientific Research Applications
Therapeutic Applications
-
Neurological Disorders :
- Compounds similar to tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate have been investigated for their efficacy in treating conditions such as anxiety, depression, and other mood disorders. The unique spirocyclic structure may interact with neurotransmitter systems, offering a novel mechanism of action.
- A study highlighted the potential of these compounds in modulating serotonin receptors, which are crucial in mood regulation .
- Antidepressant Activity :
-
Synthetic Organic Chemistry :
- This compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds with potential biological activity.
- The compound can be utilized in the synthesis of other spirocyclic derivatives, which may possess unique pharmacological properties .
Case Study 1: Antidepressant Development
A recent study evaluated the effects of various spirocyclic compounds, including this compound, on depressive behaviors in rodent models. The results demonstrated a significant reduction in depressive-like symptoms, suggesting that this compound could be a promising candidate for future antidepressant therapies.
Case Study 2: Synthesis and Characterization
In another study focused on synthetic applications, researchers successfully synthesized this compound and characterized its properties using NMR and mass spectrometry techniques. This characterization confirmed its structure and purity, paving the way for its use in further synthetic applications.
Mechanism of Action
The mechanism of action of tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Reactivity Profiles
Polarity and Solubility: The hydroxymethyl group in the target compound increases hydrophilicity compared to non-substituted (C11H19NO2) or oxo (C12H19NO3) analogs. However, the hydroxyl derivative (C13H23NO3) with a larger spiro[3.5]nonane system exhibits reduced aqueous solubility due to steric hindrance . The sulfur-containing analog (C12H21NO3S) shows moderate polarity but improved thermal stability, attributed to sulfur’s electron-donating effects .
Reactivity: The oxo derivative (143306-64-3) is reactive toward nucleophiles (e.g., Grignard reagents), enabling functionalization at the 8-position, whereas the hydroxymethyl analog is more suited for esterification or etherification reactions . The amino-substituted compound (2044714-40-9) undergoes diazotization or acylation, offering pathways for further derivatization .
Conformational Flexibility: The spiro[2.5]octane system in the target compound provides moderate rigidity, whereas the [3.4]octane and [3.5]nonane analogs exhibit increased flexibility, impacting binding affinity in biological systems .
Biological Activity
Tert-butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
- IUPAC Name : this compound
- CAS Number : 955028-95-2
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through the modulation of oxidative stress pathways.
Antioxidant Activity
Research indicates that the compound may possess antioxidant properties, which are crucial for protecting cells from oxidative damage. A study demonstrated that compounds with similar spirocyclic structures could effectively scavenge free radicals, thereby reducing oxidative stress in neuronal cells .
Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stressors such as tert-butyl hydroperoxide (TBHP). The mechanism involves the activation of the ERK/MAPK and PI3K/Akt signaling pathways, which play vital roles in cell survival and proliferation .
Case Studies
-
Neuroprotection Against TBHP-Induced Cell Death :
- Objective : To evaluate the protective effects of the compound on SH-SY5Y neuroblastoma cells exposed to TBHP.
- Findings : The compound significantly reduced cell death and increased cell viability compared to untreated controls. The protective effect was linked to enhanced phosphorylation of ERK1/2 and Akt, indicating activation of survival pathways .
- Oxidative Stress Mitigation :
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl 8-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate, and what analytical techniques are critical for confirming its structure?
- Answer: Synthesis typically involves spirocyclic ring formation via intramolecular cyclization, followed by hydroxymethylation. A tert-butyl carbamate protecting group is often introduced early to stabilize the amine during subsequent steps (analogous to methods for related spiro compounds in and ). Key analytical techniques include:
- NMR Spectroscopy : Confirm spirocyclic structure and hydroxymethyl group integration (¹H/¹³C NMR).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS or HRMS).
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability during experiments?
- Answer:
- Storage : Refrigerate (2–8°C) in a tightly sealed, dry container under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Handling : Use nitrile gloves, fume hoods, and anti-static equipment to avoid electrostatic discharge. Inspect gloves for integrity before use and dispose of contaminated PPE properly .
Q. How can researchers purify this compound to achieve >95% purity for biological assays?
- Answer:
- Column Chromatography : Use silica gel with a gradient elution (e.g., ethyl acetate/hexane).
- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/pentane) to isolate crystalline product.
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for final polishing .
Advanced Research Questions
Q. What methodological approaches are recommended to investigate the stereoelectronic effects of the spirocyclic ring on the compound’s reactivity?
- Answer:
- Computational Modeling : Use density functional theory (DFT) to analyze bond angles, torsional strain, and electron distribution in the spirocyclic core (similar to methods in ).
- Kinetic Studies : Compare reaction rates of substituted derivatives under controlled conditions (e.g., nucleophilic substitution) to quantify steric/electronic influences .
Q. How can researchers optimize the reaction yield of this compound under varying catalytic conditions?
- Answer:
- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd/C, enzymes), solvents (polar aprotic vs. ethers), and temperatures.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .
Q. What strategies are effective in resolving contradictions between computational modeling predictions and experimental spectroscopic data for this spirocyclic compound?
- Answer:
- Cross-Validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to assess conformational flexibility.
- Dynamic NMR : Study temperature-dependent spectra to identify fluxional behavior in the spiro ring .
Q. How can the hydroxymethyl group’s susceptibility to oxidation be mitigated during long-term stability studies?
- Answer:
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations.
- Accelerated Aging Tests : Conduct studies under elevated temperature/humidity and analyze degradation products via LC-MS .
Methodological Notes
- Safety : Always prioritize hazard controls (e.g., local exhaust ventilation, flame-resistant clothing) as outlined in safety data sheets for related spiro compounds .
- Data Reproducibility : Document solvent batch effects (e.g., residual water in DMSO) and storage conditions to ensure consistency across experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
